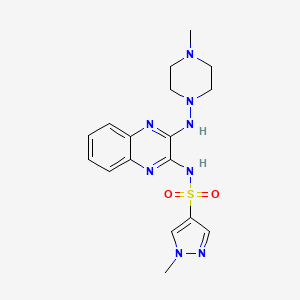
1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H22N8O2S and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Sulfonamide-based compounds, including those related to the queried chemical structure, are significant due to their diverse pharmacological activities. Research highlights the development of sulfonamide hybrids, which integrate sulfonamide groups with various biologically active heterocycles, such as quinoline, quinoxaline, and pyrazole, among others. These hybrids demonstrate a wide range of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and antitumor activities (Ghomashi et al., 2022).
Green Chemistry and Catalysis
The synthesis of piperazinyl-quinolinyl pyran derivatives, incorporating quinoxaline and piperazine structures, has been achieved through green chemistry approaches. Nanocrystalline titania-based sulfonic acid materials have been used as efficient, reusable catalysts in solvent-free conditions, highlighting an environmentally friendly method for producing compounds with potential biological activities (Murugesan et al., 2016).
Anticancer Activity
Research focusing on heterocyclic substituents, such as quinoxalin-2-yl, attached to 1-(4-methylpiperazin-1-yl)isoquinolines, has been conducted to evaluate their anticancer activities. These studies indicate that the nature of the heterocyclic substituents significantly influences the anticancer activity of the compounds, suggesting their potential as novel anticancer agents (Konovalenko et al., 2022).
Histamine H4 Receptor Antagonists
Quinazoline sulfonamides have been optimized as potent histamine H4 receptor inverse agonists. This optimization process was guided by pharmacophore modeling and led to compounds with improved physicochemical properties and significant anti-inflammatory activity in vivo, highlighting their therapeutic potential (Smits et al., 2010).
Novel Formulations and Drug Discovery
The development of novel sulfonamide hybrids for a range of therapeutic applications is a key area of research. These compounds have been designed to target a variety of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects, demonstrating the versatility of sulfonamide-based hybrids in drug discovery (Massah et al., 2022).
Eigenschaften
IUPAC Name |
1-methyl-N-[3-[(4-methylpiperazin-1-yl)amino]quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-23-7-9-25(10-8-23)21-16-17(20-15-6-4-3-5-14(15)19-16)22-28(26,27)13-11-18-24(2)12-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTUOHRWPGYTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

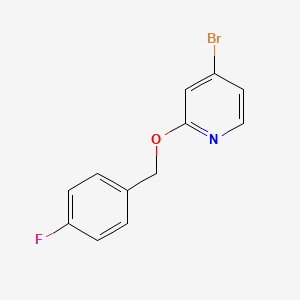
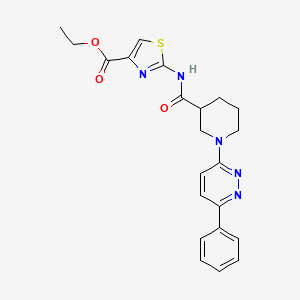
![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)
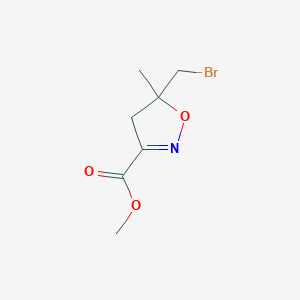
![1-(1,3-Benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)
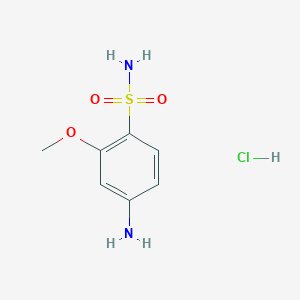
![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide](/img/structure/B2392452.png)
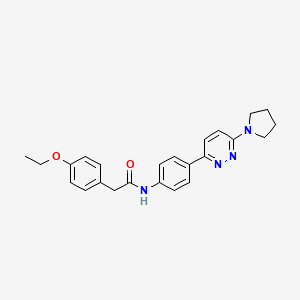
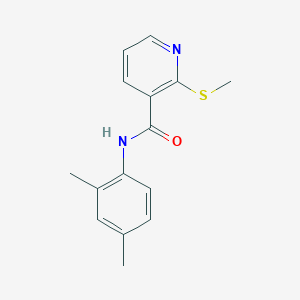


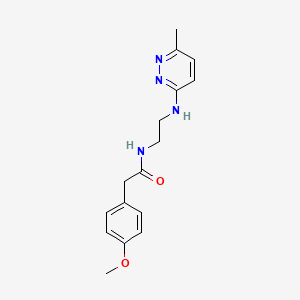
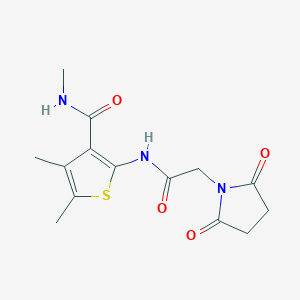
![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)